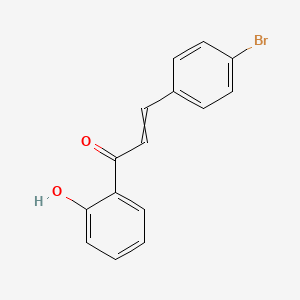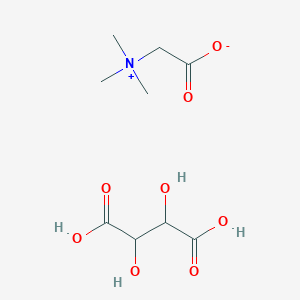![molecular formula C16H16Cl2N4O4 B13812509 Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- CAS No. 58104-46-4](/img/structure/B13812509.png)
Ethanol, 2,2'-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has been primarily used as a colorant dye in textiles and fabrics . This compound is of interest due to its potential environmental persistence and its applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- typically involves the azo coupling reaction between 3-chloro-4-aminophenol and 2-chloro-4-nitroaniline . The reaction conditions often include acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as diazotization, coupling, and purification to obtain the final product .
化学反应分析
Types of Reactions
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Amines resulting from the cleavage of the azo bond.
Substitution: Halogenated or nitrated derivatives of the compound.
科学研究应用
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and reactions.
Biology: Investigated for its potential effects on biological systems and its environmental impact.
Medicine: Explored for its potential use in diagnostic assays and as a staining agent.
作用机制
The mechanism of action of Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- involves its interaction with various molecular targets. The azo bond can undergo cleavage under certain conditions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its interactions with cellular components, leading to changes in cellular functions .
相似化合物的比较
Similar Compounds
- Disperse Orange 30
- Disperse Blue 79
- Disperse Red 17
- Disperse Yellow 3
Uniqueness
Ethanol, 2,2’-[[3-chloro-4-[(2-chloro-4-nitrophenyl)azo]phenyl]imino]bis- is unique due to its specific chemical structure, which imparts distinct properties such as color and reactivity. Compared to similar compounds, it may exhibit different environmental persistence and bioaccumulation potential .
属性
CAS 编号 |
58104-46-4 |
|---|---|
分子式 |
C16H16Cl2N4O4 |
分子量 |
399.2 g/mol |
IUPAC 名称 |
2-[3-chloro-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C16H16Cl2N4O4/c17-13-9-11(21(5-7-23)6-8-24)1-3-15(13)19-20-16-4-2-12(22(25)26)10-14(16)18/h1-4,9-10,23-24H,5-8H2 |
InChI 键 |
BUXMFCOMCSLYMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


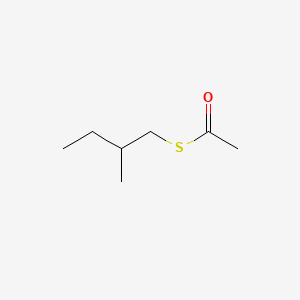
![Benzenemethanamine,N-[3-(4-chlorophenyl)-2-propen-1-yl]-N-methyl-2-nitro-](/img/structure/B13812438.png)

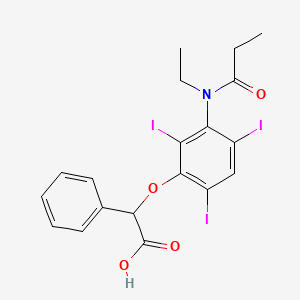
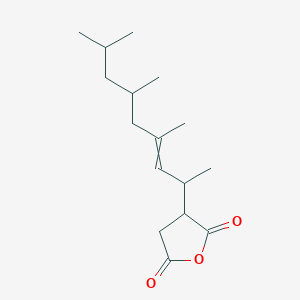
![3-Ethyl-2-([7-([3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]methyl)-6-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13812470.png)
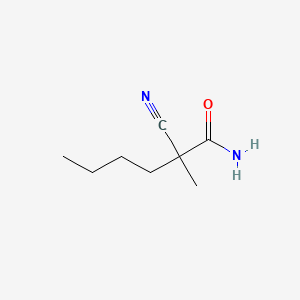
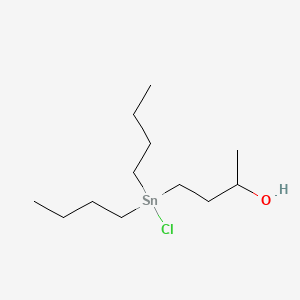
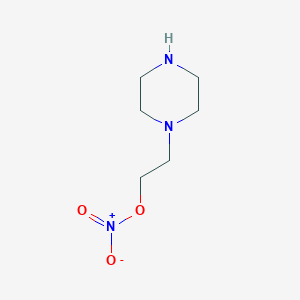
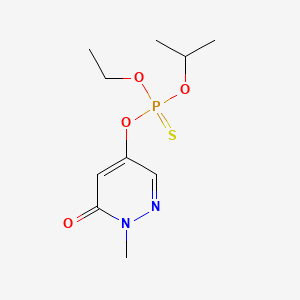

![7,9,10-trimethylbenzo[c]acridine](/img/structure/B13812501.png)
